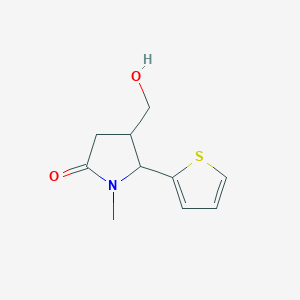

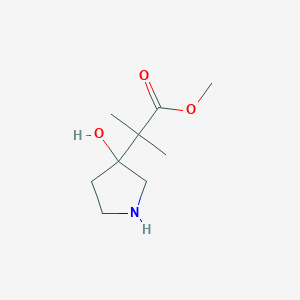

4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one, also known as HTL0018318, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The γ-lactam skeleton found in 1,5-substituted pyrrolidin-2-ones is a crucial component of many biologically active molecules. Researchers have explored the potential of these compounds as selective inhibitors for various targets:

- Histone Deacetylases (HDACs) : Some 1,5-diarylpyrrolidin-2-ones selectively inhibit HDACs 5 and 6, which play essential roles in gene expression regulation .

- Cannabinoid Receptor 1 (CB1) : Certain derivatives exhibit CB1 receptor inhibition, relevant in neuropharmacology .

- Cyclin-Dependent Kinase CDK2 : Inhibitors of CDK2 are of interest in cancer therapy .

- Tankyrase : Tankyrase inhibitors have implications in cancer and Wnt signaling pathways .

Synthetic Chemistry

The straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones involves Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines (anilines, benzylamines, etc.). This method allows for the synthesis of a variety of substituted anilines and benzylamines, as well as other primary amines. The resulting di- and trisubstituted pyrrolidin-2-ones can serve as versatile intermediates for further chemistry .

Nitrogen-Containing Polycyclic Compounds

Beyond their direct applications, these pyrrolidin-2-ones can be used to synthesize more complex nitrogen-containing polycyclic compounds. For instance, benz[g]indolizidine derivatives can be obtained from these intermediates, expanding their utility in medicinal chemistry and pharmacology .

Computational Studies

Density functional theory (DFT) calculations can provide insights into the electronic structure, stability, and reactivity of this compound. Researchers have used DFT to explore the optimal structure of 1-(pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a related derivative .

Biological Studies

Researchers may explore the effects of these compounds on cellular processes, enzymatic activity, and gene expression. Their potential as chemical probes or tools for understanding biological pathways warrants further investigation.

Propriétés

IUPAC Name |

4-(hydroxymethyl)-1-methyl-5-thiophen-2-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-11-9(13)5-7(6-12)10(11)8-3-2-4-14-8/h2-4,7,10,12H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHQEAACQDKXIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)CO)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{2-[2-oxo-2-(4-toluidino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2369589.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2369590.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2369592.png)

![1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2369596.png)

![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2369597.png)

![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369603.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2369604.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2369606.png)